molecular formula C24H26N6O B14927005 1-benzyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927005
M. Wt: 414.5 g/mol
InChI Key: PEOZBMAMDKMYIK-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites of the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-BENZYL-6-CYCLOPROPYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-BENZYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-IMIDAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness: 1-BENZYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26N6O/c1-3-29-19(11-12-26-29)14-25-24(31)20-13-21(18-9-10-18)27-23-22(20)16(2)28-30(23)15-17-7-5-4-6-8-17/h4-8,11-13,18H,3,9-10,14-15H2,1-2H3,(H,25,31)

InChI Key

PEOZBMAMDKMYIK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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